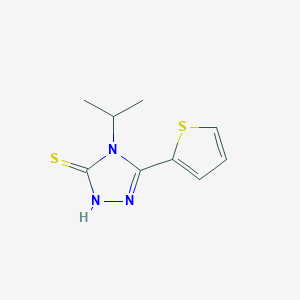

4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (IPT3T) is a sulfur-containing heterocyclic compound that has been studied extensively in recent years due to its potential to be used in a variety of applications. IPT3T is a member of the isopropyl-thienyl-triazole family of compounds and has been found to possess various biological activities, such as antibacterial, antifungal, and anti-inflammatory properties. Additionally, IPT3T has been studied for its potential to be used in organic synthesis and in the synthesis of various organic compounds.

科学的研究の応用

Anticancer Research

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. They can interact with various biological targets and have shown promising cytotoxic activities against cancer cell lines. For instance, certain 1,2,4-triazole compounds have demonstrated significant cytotoxicity against the Hela cell line, indicating their potential as therapeutic agents in cancer treatment .

Antibacterial Agents

1,2,4-Triazoles are known for their antibacterial properties. Research has shown that these compounds exhibit significant activity against a range of bacterial strains, including those resistant to current antibiotics. This makes them valuable candidates for the development of new antibacterial drugs, especially in the face of rising antimicrobial resistance .

Synthesis Techniques

The synthesis of 1,2,4-triazole derivatives involves various techniques that are crucial for their application in medicinal chemistry. Innovative methods such as microwave-induced cyclodehydration have been employed to create triazole compounds efficiently, which is essential for rapid prototyping and testing of new pharmaceuticals .

Structural Diversity in Drug Design

1,2,4-Triazole derivatives offer structural diversity that is beneficial in drug design. The ability to modify the triazole core structure allows for the creation of a wide range of compounds with different pharmacological properties. This versatility is key in the search for compounds with specific therapeutic effects .

Enzyme Inhibition

Triazole derivatives have been explored as enzyme inhibitors. Their interaction with enzymes like aromatase is of particular interest in the context of cancer research, as they can potentially inhibit the synthesis of estrogen, which is a factor in certain types of breast cancer .

Pharmacokinetics and Toxicology

The pharmacokinetic and toxicological profiles of 1,2,4-triazole derivatives are critical for their application in medicine. The triazole ring’s ability to form hydrogen bonds can lead to improved pharmacokinetics, which is essential for the efficacy and safety of pharmaceutical compounds .

Selectivity and Safety

The selectivity of 1,2,4-triazole compounds towards cancer cells over normal cells is a significant aspect of their application in chemotherapy. Research has indicated that many synthesized triazole derivatives have proper selectivity, which is crucial for reducing the side effects and increasing the safety profile of anticancer drugs .

Mechanism of Action Studies

Understanding the mechanism of action of triazole derivatives is fundamental to their application in drug development. Molecular docking studies provide insights into how these compounds interact with their targets at the molecular level, which is invaluable for designing drugs with desired effects .

特性

IUPAC Name |

4-propan-2-yl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-6(2)12-8(10-11-9(12)13)7-4-3-5-14-7/h3-6H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECBPIBGHFCASY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396116 |

Source

|

| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667412-77-3 |

Source

|

| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)

![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)